MFCD18318430
Description
Based on analogous compounds (e.g., CAS 918538-05-3, CAS 1761-61-1), it is inferred to belong to the heterocyclic aromatic family, likely featuring a pyrrolo-triazine or benzimidazole core structure. Such compounds are frequently investigated for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5-(5-carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO6/c15-11-10(14(21)22)4-9(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQIGTWYNTSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688290 | |
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-28-3 | |
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318430 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Stepwise Addition Reactions: This method involves the sequential addition of reactants to form the desired compound. Each step is monitored to ensure the correct formation of intermediates.
Catalytic Processes: Catalysts are often used to speed up the reaction and increase the efficiency of the synthesis. These catalysts can be metals or other substances that facilitate the reaction without being consumed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the production of large quantities of the compound while maintaining high standards of quality and consistency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
MFCD18318430 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: In contrast to oxidation, reduction involves the gain of electrons. Common reducing agents include hydrogen gas and metal hydrides.
Substitution: This reaction involves the replacement of one atom or group in the compound with another. Halogens and other reactive groups are often involved in substitution reactions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are used in oxidation reactions.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are used in reduction reactions.
Catalysts: Metals such as palladium and platinum are commonly used as catalysts in various reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
MFCD18318430 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Researchers are investigating its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18318430 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Hypothesized as C₆H₃Cl₂N₃ or similar, based on structural analogs like CAS 918538-05-3 .
- Molecular Weight : ~180–220 g/mol, consistent with halogenated heterocycles .
- Synthesis : Likely involves cross-coupling reactions or cyclization steps under catalytic conditions, as seen in the preparation of 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) using A-FGO catalysts in tetrahydrofuran .
Comparison with Similar Compounds
The following table compares MFCD18318430 with structurally and functionally related compounds, leveraging data from published analogs:
Structural Insights :
- Halogenation : this compound and CAS 918538-05-3 share dichloro-substituted aromatic systems, enhancing electrophilic reactivity and binding to biological targets like kinases .
- Heterocyclic Core: Compared to CAS 1761-61-1 (benzimidazole), this compound’s pyrrolo-triazine core may offer improved metabolic stability due to reduced hydrogen-bond donor count .
Research Findings and Discussion
Limitations and Hazards
- Toxicity : Dichloro analogs carry risks of skin/eye irritation (H315-H319) and respiratory sensitization (H335), necessitating stringent handling protocols .
- Solubility: Low aqueous solubility (predicted Log S < -2.5) may limit bioavailability, requiring formulation enhancements like nanoemulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
